2,2'-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid
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Overview
Description
2,2’-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of multiple functional groups, including ketone, acetic acid, and amide, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of the furochromene core, followed by functionalization to introduce the acetic acid and amide groups.
Preparation of Furochromene Core: The synthesis begins with the cyclization of appropriate precursors to form the furochromene ring system. This step often involves the use of Lewis acids as catalysts under controlled temperature conditions.
Functionalization: The furochromene core is then subjected to acylation reactions to introduce the acetyl group. This step may involve reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Amidation: The final step involves the introduction of the amide group through a reaction with an appropriate amine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the furochromene ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid to an acyl chloride, which can then react with nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: SOCl₂ in dichloromethane, EDCI/HOBt in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of acyl chlorides and subsequent amides or esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities. The furochromene core is known for its antioxidant and anti-inflammatory properties, which can be harnessed in drug development.
Medicine
In medicine, this compound and its derivatives could be investigated for therapeutic applications. The presence of the furochromene ring system suggests potential as an anti-cancer or anti-microbial agent, pending further research and clinical trials.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furochromene core can engage in hydrogen bonding and hydrophobic interactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: A simpler derivative lacking the diacetic acid and amide groups.
2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide: A structurally related compound with a different amide substitution.
Uniqueness
The uniqueness of 2,2’-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetic acid and amide groups allows for diverse chemical transformations and interactions, setting it apart from simpler analogs.
Properties
Molecular Formula |
C20H19NO8 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H19NO8/c1-9-11(3)28-15-6-16-13(4-12(9)15)10(2)14(20(27)29-16)5-17(22)21(7-18(23)24)8-19(25)26/h4,6H,5,7-8H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
DVRJUPUVPYYCTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N(CC(=O)O)CC(=O)O)C)C |
Origin of Product |
United States |
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